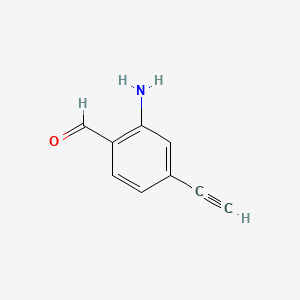2-Amino-4-ethynylbenzaldehyde
CAS No.:
Cat. No.: VC18027346
Molecular Formula: C9H7NO
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7NO |
|---|---|
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | 2-amino-4-ethynylbenzaldehyde |
| Standard InChI | InChI=1S/C9H7NO/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-6H,10H2 |
| Standard InChI Key | WUHVEYVTWNJAEA-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC(=C(C=C1)C=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The structure of 2-amino-4-ethynylbenzaldehyde consists of a benzaldehyde core substituted with an ethynyl group (–C≡CH) at the 4-position and an amino group (–NH₂) at the 2-position. The IUPAC name, 2-amino-4-ethynylbenzaldehyde, reflects this substitution pattern (Figure 1). The molecule’s planar geometry and conjugated π-system enable diverse reactivity, including cycloadditions and nucleophilic additions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| SMILES | C#CC₁=CC(=C(C=C₁)C=O)N |
| InChI Key | WUHVEYVTWNJAEA-UHFFFAOYSA-N |
| Topological Polar Surface Area | 56.1 Ų |
Electronic and Steric Features
The amino group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution, while the ethynyl group introduces steric constraints and participates in conjugation. Density functional theory (DFT) calculations suggest that the amino group’s lone pair delocalizes into the ring, enhancing the aldehyde’s electrophilicity .
Synthesis and Purification
Sonogashira Coupling and Oxidation
A common route to 2-amino-4-ethynylbenzaldehyde involves Sonogashira coupling between 2-amino-4-iodobenzaldehyde and trimethylsilylacetylene (TMSA), followed by deprotection. For example, 2-ethynylbenzaldehydes are synthesized via palladium-catalyzed coupling of aryl halides with terminal alkynes, as demonstrated in the preparation of analogous compounds . Subsequent oxidation of propargyl alcohols using pyridinium chlorochromate (PCC) yields the aldehyde functionality .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, THF, 60°C | 75–85% |
| Deprotection | K₂CO₃, MeOH/H₂O | 90% |
| Aldehyde Oxidation | PCC, CH₂Cl₂, rt | 70–80% |
Challenges in Functional Group Compatibility
The amino group’s nucleophilicity necessitates protecting group strategies during synthesis. For instance, acetylation of the amino group prior to Sonogashira coupling prevents undesired side reactions. Deprotection under mild basic conditions (e.g., aqueous K₂CO₃) restores the free amine without affecting the ethynyl or aldehyde groups .
Reactivity and Mechanistic Insights
Cyclization Reactions
The ethynyl and aldehyde groups enable cascade cyclizations. In a study of analogous o-(2-acyl-1-ethynyl)benzaldehydes, the aldehyde participated in Erlenmeyer-Plöchl azlactone formation with N-acylglycines, leading to indeno[2,1-c]pyran-3-ones via dual C–C and C–O bond formation . For 2-amino-4-ethynylbenzaldehyde, similar reactivity is anticipated, with the amino group potentially directing regioselectivity.
Bioconjugation with Peptides
2-Amino-4-ethynylbenzaldehyde reacts selectively with N-terminal α-amino groups of peptides under mildly acidic conditions (pH 6.3). This reaction proceeds via imine formation followed by cyclization to stable isoquinolinium conjugates (Scheme 1). Screening with peptide libraries (e.g., XSKFR, X = any amino acid) revealed >99:1 N-terminal selectivity for 13 of 20 residues, outperforming traditional lysine-targeting reagents .
Scheme 1: Proposed Bioconjugation Mechanism
-
Imine formation between aldehyde and N-terminal amine.
-
Cyclization via nucleophilic attack of the ethynyl group.
-
Aromatization to yield isoquinolinium-peptide conjugate.
Applications in Protein Engineering
Site-Selective Labeling
Lysozyme and ribonuclease A were modified at their N-termini using fluorescein-linked 2-ethynylbenzaldehydes, demonstrating retention of enzymatic activity post-modification . A therapeutic Bacillus caldovelox arginase mutant (BCArg) labeled with 2-ethynyl-5-methoxybenzaldehyde showed unchanged catalytic activity in cytotoxicity assays, underscoring the method’s biocompatibility .
Post-Modification Functionalization
The ethynyl group enables click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). Alkyne-tagged BCArg mutants were further conjugated with rhodamine azide, illustrating the potential for modular drug delivery systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume